Ethyl 5-bromo-3,3-dimethyl-4-oxopentanoate
Description
Contextualization of Substituted Pentanoates as Versatile Building Blocks
Substituted pentanoates are five-carbon ester derivatives that serve as fundamental building blocks in the synthesis of a diverse range of organic molecules. Their carbon backbone can be functionalized at various positions, allowing for the introduction of different chemical handles that can be manipulated in subsequent synthetic steps. The ester group itself can undergo various transformations, such as hydrolysis, amidation, or reduction, providing a gateway to other important classes of compounds. The strategic placement of substituents on the pentanoate chain is a key strategy for chemists to control the reactivity and three-dimensional shape of the final products. For instance, the incorporation of alkyl groups, such as the dimethyl groups in the title compound, can introduce steric hindrance that influences the stereochemical outcome of reactions. The versatility of substituted pentanoates makes them valuable intermediates in the synthesis of natural products, pharmaceuticals, and materials with specific properties. nih.govresearchgate.net
Significance of Halogenated Ketones and Esters in Synthetic Transformations
The introduction of a halogen atom, particularly bromine, into the alpha-position of a ketone or ester dramatically alters the molecule's reactivity profile. nih.gov Halogenated ketones and esters are prized intermediates in organic synthesis due to the halogen's ability to act as a good leaving group in nucleophilic substitution reactions. nih.govacs.org This reactivity allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of molecular construction.
The presence of the carbonyl group in alpha-haloketones activates the alpha-carbon, making it more susceptible to nucleophilic attack. nih.gov This enhanced reactivity is crucial for a variety of synthetic operations, including the formation of epoxides, the synthesis of alpha-amino ketones, and the construction of heterocyclic rings. nih.gov Furthermore, alpha-bromo ketones can undergo elimination reactions to form alpha,beta-unsaturated ketones, which are themselves important building blocks for a range of addition reactions. libretexts.orgopenstax.org The ability to participate in both substitution and elimination pathways makes halogenated ketones and esters highly versatile tools in the synthetic chemist's arsenal. libretexts.orgopenstax.org
Unique Reactivity Profile of Ethyl 5-bromo-3,3-dimethyl-4-oxopentanoate within the Class
This compound is a specific example of an alpha-brominated beta-keto ester that combines the key reactive features of this class of compounds. Its structure, featuring an ethyl ester, a ketone, and a bromine atom on the carbon alpha to the ketone, suggests a rich and varied chemical reactivity.
The primary bromine atom is anticipated to be highly susceptible to SN2 displacement by a wide range of nucleophiles. The gem-dimethyl group at the C3 position provides steric bulk, which can influence the approach of nucleophiles and potentially impact reaction rates and selectivity. The beta-keto ester moiety allows for the formation of a stable enolate under basic conditions, which can then participate in various alkylation and acylation reactions. The interplay between the electrophilic alpha-carbon and the nucleophilic enolate chemistry is a defining characteristic of this molecule's reactivity.
While extensive research specifically detailing the unique reactivity of this compound is not widely available in the public domain, its structural motifs suggest its utility as a precursor for the synthesis of more complex molecules, particularly heterocyclic compounds and highly substituted acyclic systems. The combination of the ester and ketone functionalities also opens up possibilities for intramolecular reactions, leading to the formation of cyclic structures.
Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | matrix-fine-chemicals.com |
| CAS Number | 197234-17-6 | matrix-fine-chemicals.com |
| Molecular Formula | C9H15BrO3 | matrix-fine-chemicals.com |
| Molecular Weight | 251.12 g/mol | matrix-fine-chemicals.com |
| Appearance | Not specified | |
| Boiling Point | Not specified | |
| Melting Point | Not specified | |
| Density | Not specified | |
| Solubility | Not specified |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-bromo-3,3-dimethyl-4-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO3/c1-4-13-8(12)5-9(2,3)7(11)6-10/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLPLZQXKKWAFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)(C)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369169 | |
| Record name | ethyl 5-bromo-3,3-dimethyl-4-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197234-17-6 | |
| Record name | ethyl 5-bromo-3,3-dimethyl-4-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 5-bromo-3,3-dimethyl-4-oxopentanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Ethyl 5 Bromo 3,3 Dimethyl 4 Oxopentanoate
Precursor Synthesis Strategies for 3,3-Dimethyl-4-oxopentanoate Scaffolds
The cornerstone of the synthesis is the creation of the 3,3-dimethyl-4-oxopentanoate framework. This structure contains a key quaternary carbon atom adjacent to the ester methylene (B1212753) group, which presents unique synthetic challenges and dictates the choice of reaction pathways.
The precursor, ethyl 3,3-dimethyl-4-oxopentanoate, can be synthesized from commercially accessible materials. nih.gov A common strategy involves the Claisen rearrangement. One documented procedure utilizes 3-methyl-2-buten-1-ol (B147165) (prenol) and ethyl orthoacetate. The reaction is heated, causing a rearrangement to form ethyl 3,3-dimethyl-4-pentenoate. Subsequent oxidation of the terminal alkene is required to yield the target ketone.
Another approach involves a Johnson-Claisen rearrangement using 3-methyl-2-buten-1-ol and triethyl orthoacetate in the presence of an acid catalyst like phenol (B47542). This reaction is heated for several hours to distill off the ethanol (B145695) byproduct, driving the reaction to completion. The resulting intermediate, ethyl 3,3-dimethyl-4-pentenoate, is then isolated and can be converted to the desired ketone through ozonolysis or other oxidative cleavage methods. A similar synthesis describes heating 1,1-diethoxy-1-(3-methyl-2-buten-1-yloxy)ethane with phenol to produce ethyl 3,3-dimethyl-4-pentenoate in good yield. chemicalbook.com
The parent carboxylic acid, 3,3-dimethyl-4-oxopentanoic acid, can also be prepared and subsequently esterified. nih.gov This acid is an important intermediate for various pyrethroid insecticides. google.com
For the subsequent bromination to occur specifically at the C-5 position (the methyl group of the acetyl moiety), the ketone's alpha-carbon must be activated. This is typically achieved through the formation of an enol or enolate intermediate. stackexchange.commasterorganicchemistry.com
Under acidic conditions, the ketone carbonyl is protonated, which facilitates tautomerization to the more stable (more substituted) enol form. stackexchange.commasterorganicchemistry.com However, for ethyl 3,3-dimethyl-4-oxopentanoate, the two alpha-carbons are the C-2 methylene and the C-5 methyl group. The C-2 position is sterically hindered by the adjacent gem-dimethyl group. Acid-catalyzed enolization will favor the formation of the enol at the more substituted carbon, but in this case, it leads to the C-5 position being primed for electrophilic attack.
Under basic conditions, a base abstracts an alpha-proton to form an enolate. The kinetic enolate is formed by removing the most accessible, least sterically hindered proton, which would be from the C-5 methyl group. stackexchange.com The thermodynamic enolate would be the more substituted one, but the C-2 protons are significantly more sterically hindered. Therefore, both kinetic and thermodynamic conditions can favor reaction at the C-5 position, although kinetic control is generally preferred for less substituted positions. stackexchange.com The choice of base and reaction conditions is crucial for controlling which enolate is formed.
Targeted Bromination Procedures for the C-5 Position
With the precursor in hand, the next critical step is the regioselective introduction of a bromine atom at the C-5 methyl group. This requires a brominating agent that will selectively react at the alpha-carbon of the ketone over other potential reaction sites.
The alpha-halogenation of ketones is a well-established transformation in organic chemistry. wikipedia.org The regioselectivity of the reaction on an unsymmetrical ketone depends heavily on whether the reaction is conducted under acidic or basic conditions. stackexchange.comwikipedia.org
Acid-Catalyzed Bromination : In an acidic medium, the reaction proceeds through an enol intermediate. masterorganicchemistry.comyoutube.com The rate-determining step is typically the formation of the enol. youtube.com The enol then acts as a nucleophile, attacking molecular bromine (Br₂) or another electrophilic bromine source like N-Bromosuccinimide (NBS). masterorganicchemistry.com For ethyl 3,3-dimethyl-4-oxopentanoate, the enol will preferentially form with the double bond between C-4 and C-5, leading to bromination on the C-5 methyl group.
Base-Mediated Bromination : Under basic conditions, an enolate is formed, which is a much stronger nucleophile than an enol. stackexchange.com This enolate rapidly reacts with the halogen. For methyl ketones, this reaction can be difficult to stop at mono-halogenation and often proceeds to form a trihalo-methyl species, which can then undergo the haloform reaction. wikipedia.orgyoutube.com Therefore, acidic or neutral conditions are generally preferred for selective mono-bromination.
Specialized Reagents : Various reagents have been developed for the mild and regioselective α-bromination of β-keto esters. acs.orgorganic-chemistry.org Bromodimethylsulfonium bromide (BDMS) has been shown to be an effective reagent for the α-monobromination of β-keto esters with excellent yields, often without the need for a catalyst or chromatographic purification. acs.org Another method utilizes a mixture of sodium bromide (NaBr) and sodium bromate (B103136) (NaBrO₃) in an aqueous acidic medium. rsc.org N-Bromosuccinimide (NBS) is a widely used reagent, often in the presence of a catalyst such as ammonium (B1175870) acetate (B1210297) or silica-supported acids, to achieve selective α-bromination. researchgate.nettandfonline.comrsc.org
Table 1: Comparison of Brominating Agents for Ketones
| Reagent | Conditions | Selectivity | Advantages |
| Br₂/Acid (e.g., Acetic Acid) | Acidic, Room Temp | Good for more substituted α-carbon (thermodynamic control) | Readily available, well-understood mechanism. masterorganicchemistry.comwikipedia.org |
| N-Bromosuccinimide (NBS) | Acidic or radical initiator, various solvents | Generally good regioselectivity, catalyst-dependent | Safer to handle than Br₂, can be tuned with catalysts. researchgate.nettandfonline.com |
| Bromodimethylsulfonium bromide (BDMS) | 0°C to Room Temp, no catalyst needed | Excellent regioselectivity for α-monobromination of β-keto esters | Mild conditions, high yield, no chromatography needed. acs.org |
| NaBr/NaBrO₃ | Aqueous acidic medium, ambient temp | Good regioselectivity for α-carbon of ketones | Inexpensive, stable, non-hazardous solid reagents. rsc.org |
Achieving high yield and selectivity in the bromination of ethyl 3,3-dimethyl-4-oxopentanoate requires careful optimization of several reaction parameters.
The choice of solvent can significantly influence the outcome of the bromination reaction. Solvents can affect the rate of enolization, the stability of intermediates, and the reactivity of the brominating agent.
For NBS brominations, solvents like methanol (B129727), carbon tetrachloride, diethyl ether, and acetonitrile (B52724) have been employed. tandfonline.comrsc.orgnih.gov For example, in the presence of a Montmorillonite K-10 catalyst, methanol was found to be an effective solvent for the α-bromination of aralkyl ketones with NBS. tandfonline.com In another study, cyclic ketones were efficiently brominated in diethyl ether, while acyclic ketones performed better in carbon tetrachloride at higher temperatures. rsc.org
The polarity of the solvent can impact the reaction mechanism. In some cases, solvent-free conditions have been shown to favor α-bromination exclusively, whereas conducting the reaction in water can lead to other side reactions, such as aromatic ring bromination in susceptible substrates. researchgate.net The use of ionic liquids as solvents for NBS bromination has also been explored, offering potential benefits such as enhanced reaction rates and simplified procedures. wikipedia.org
Table 2: Effect of Solvent on NBS Bromination of Ketones
| Substrate Type | Catalyst | Solvent | Temperature (°C) | Outcome | Reference |
| Aralkyl Ketones | Acidic Al₂O₃ | Methanol | Reflux | α-monobromination | nih.gov |
| Aralkyl Ketones | Neutral Al₂O₃ | Acetonitrile | Reflux | Nuclear bromination | nih.gov |
| Cyclic Ketones | NH₄OAc | Diethyl ether | 25 | α-bromination | rsc.org |
| Acyclic Ketones | NH₄OAc | Carbon Tetrachloride | 80 | α-bromination | rsc.org |
Optimization of Reaction Conditions for Bromination Efficiency
Temperature and Stoichiometry Control to Minimize Over-bromination
The synthesis of α-bromo ketones is often complicated by the potential for multiple halogenations. In the case of Ethyl 5-bromo-3,3-dimethyl-4-oxopentanoate, the target is the selective monobromination at the C5 position. Controlling the reaction stoichiometry is paramount to prevent the formation of di- or tri-brominated byproducts. wikipedia.org Typically, the reaction is performed by adding the brominating agent to the ketone substrate. Using a precise 1:1 molar ratio of the ketone to the brominating agent is crucial for maximizing the yield of the desired monobrominated product. mdma.ch
Temperature control is another critical factor. The bromination of ketones is an exothermic process, and elevated temperatures can increase the rate of reaction, potentially leading to a loss of selectivity and the formation of undesired side products. For similar bromination reactions, maintaining a controlled temperature, often at or below room temperature (approximately 20–25°C), is recommended to ensure selective monobromination. For certain sensitive substrates or highly reactive brominating agents, the reaction may be conducted at lower temperatures (e.g., 0–5 °C) to further enhance selectivity. acs.org
In acid-catalyzed halogenations, the initial substitution of a halogen on the α-carbon can decrease the basicity of the carbonyl oxygen, which in turn slows down subsequent protonation and further halogenation steps. wikipedia.org This inherent rate difference aids in achieving monohalogenation. However, careful control of bromine stoichiometry and reaction time remains essential to prevent over-bromination, which can occur with excess bromine or extended reaction periods.
**2.2.2.3. Utilization of Brominating Reagents and Catalysts (e.g., Br₂, HBr in acetic acid, CuBr₂) **
A variety of reagents and catalytic systems can be employed for the α-bromination of ketones to produce this compound.
Elemental Bromine (Br₂) : The classic approach involves the use of molecular bromine (Br₂), often with an acid catalyst in a suitable solvent. libretexts.org Acetic acid is a commonly used solvent as it can also serve as the acid catalyst, promoting the formation of the enol intermediate which is the active nucleophile in the reaction. libretexts.orgmasterorganicchemistry.com The reaction proceeds via the acid-catalyzed enolization of the ketone, followed by the enol's attack on the electrophilic bromine. masterorganicchemistry.com Hydrobromic acid (HBr) can also be used as the acid catalyst. masterorganicchemistry.com A method for synthesizing α-bromoketones involves slowly adding liquid bromine to a mixture of the ketone and water, with the reaction temperature controlled between 20-80°C. google.com
Copper(II) Bromide (CuBr₂) : Copper(II) bromide serves as an effective and selective reagent for the α-bromination of ketones. mdma.chwikipedia.org This method is often considered milder and more selective than using elemental bromine. mdma.ch The reaction is typically carried out by refluxing the ketone with a suspension of CuBr₂ in a solvent mixture, such as chloroform-ethyl acetate. mdma.ch Two equivalents of CuBr₂ are generally used, which are converted to copper(I) bromide during the reaction. mdma.ch This heterogeneous reaction system offers advantages, including high selectivity for monobromination and easy separation of byproducts. mdma.chwikipedia.org The resulting solution of the α-bromo ketone can often be used directly in subsequent steps without isolating the lachrymatory product. mdma.ch
Other Brominating Agents : While Br₂ and CuBr₂ are common, other reagents are also utilized for α-bromination. N-Bromosuccinimide (NBS) is a widely used alternative to molecular bromine due to its ease of handling. masterorganicchemistry.com Bromodimethylsulfonium bromide (BDMS) has also been reported as an effective and regioselective reagent for the α-monobromination of β-keto esters under mild conditions, often without the need for a catalyst. acs.org
The choice of brominating agent and catalyst can significantly impact the reaction's selectivity, yield, and environmental footprint.
| Reagent/Catalyst | Typical Conditions | Key Features |
| Br₂ / Acetic Acid | Room temperature | Classic, widely used method; acetic acid acts as both solvent and catalyst. libretexts.orgmasterorganicchemistry.com |
| Br₂ / HBr | Varies | HBr serves as an effective acid catalyst for enol formation. masterorganicchemistry.com |
| CuBr₂ | Refluxing chloroform-ethyl acetate | High selectivity for monobromination; milder than Br₂; heterogeneous system allows for easy byproduct removal. mdma.chwikipedia.org |
| N-Bromosuccinimide (NBS) | Acid catalysis | Easier and safer to handle than liquid bromine. masterorganicchemistry.com |
| Bromodimethylsulfonium Bromide (BDMS) | 0-5°C or room temperature | Effective for regioselective monobromination, often without a catalyst. acs.org |
Emerging and Green Chemistry Approaches in Synthetic Routes
Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally benign processes. These principles are being applied to the synthesis of compounds like this compound through catalytic strategies and advanced reactor technologies.
Catalytic Bromination Strategies
The development of catalytic methods for α-bromination aligns with the principles of green chemistry by reducing waste and improving reaction efficiency. Organocatalysis has emerged as a powerful tool for the asymmetric α-bromination of aldehydes and ketones, offering a metal-free alternative to traditional methods. rsc.orgrsc.org While primarily focused on enantioselective synthesis, these studies highlight the potential of using small organic molecules to catalyze the bromination process, often with high efficiency and selectivity. rsc.orgrsc.org
Another green approach involves the in-situ generation of the brominating agent. For instance, processes using a combination of a bromide salt (like KBr) and an oxidant (like hydrogen peroxide) under acidic conditions can achieve chemoselective bromination at room temperature. organic-chemistry.org This avoids the direct handling of hazardous liquid bromine. organic-chemistry.org Similarly, methods using hydrogen peroxide to oxidize HBr or the HBr byproduct from an initial bromination step allow for nearly 100% atom utilization of bromine, with water being the only major byproduct. google.com
Continuous Flow Synthesis Optimization for Reaction Control
Continuous flow chemistry offers significant advantages over traditional batch processing for reactions that require precise control, such as α-bromination. nih.gov The use of microreactors or flow reactors allows for superior control over reaction parameters including temperature, pressure, residence time, and mixing. acs.org This high level of control is particularly beneficial for managing exothermic reactions and minimizing the formation of byproducts like over-halogenated species. nih.govacs.org
For the synthesis of α-bromo ketones, continuous flow processes have been shown to provide excellent selectivity and high yields. nih.gov For example, a continuous flow procedure for the α-bromination of acetophenone (B1666503) using HBr and bromine resulted in a 99% yield with no observable ring bromination or dibromination byproducts, highlighting the exceptional selectivity achievable with this technology. nih.gov The inherent safety of flow reactors, which handle only small volumes of reactive materials at any given time, makes them particularly suitable for scaling up potentially hazardous reactions. acs.org The application of continuous flow technology is a promising strategy for the industrial production of this compound, ensuring high reproducibility, yield, and purity.
| Approach | Key Advantages | Relevance to Synthesis |
| Catalytic Bromination | Reduced waste, metal-free alternatives, potential for asymmetry. | Offers greener routes using catalysts like small organic molecules or in-situ generated bromine from salts. rsc.orgorganic-chemistry.org |
| Continuous Flow Synthesis | Precise control of temperature and stoichiometry, enhanced safety, high selectivity, and scalability. | Ideal for managing exothermic bromination and minimizing over-bromination, leading to higher purity and yield. nih.govacs.org |
Mechanistic Studies of Reactions Involving Ethyl 5 Bromo 3,3 Dimethyl 4 Oxopentanoate
Nucleophilic Substitution Pathways at the Brominated Carbon Center
Extensive searches of scientific literature and chemical databases did not yield specific mechanistic studies on the nucleophilic substitution pathways for ethyl 5-bromo-3,3-dimethyl-4-oxopentanoate. While the structure of this α-haloketone suggests it would readily undergo such reactions, detailed investigations into its specific reaction kinetics, stereochemistry, and reactivity with a diverse range of nucleophiles are not publicly available. The presence of a bromine atom alpha to a carbonyl group makes the carbon an electrophilic site, susceptible to attack by nucleophiles. The gem-dimethyl group at the adjacent carbon (C3) would likely exert significant steric hindrance, influencing the preferred substitution mechanism (SN1 versus SN2). However, without experimental data, any discussion of the mechanism would be purely speculative.
Investigation of SN1 and SN2 Reaction Kinetics and Stereochemistry
There is no available research data on the kinetics or stereochemistry of SN1 and SN2 reactions specifically for this compound. Such studies would be crucial to understanding the factors that govern the substitution pathway, including the role of the solvent, the nature of the nucleophile, and the influence of the sterically hindered environment created by the gem-dimethyl group.
Exploration of Diverse Nucleophiles and Their Reactivity Profiles
While the reactivity of α-haloketones with various nucleophiles is a well-established area of organic chemistry, specific studies detailing the reactivity profiles of different nucleophiles with this compound have not been reported in the available literature. The following subsections outline the types of reactions that would be anticipated, though no specific experimental results for this compound have been found.
Reaction with Nitrogen-based Nucleophiles (e.g., Thiourea (B124793), Hydrazine (B178648), Sodium Azide)
No published studies were found describing the reaction of this compound with nitrogen-based nucleophiles such as thiourea, hydrazine, or sodium azide (B81097). These reactions are typically employed for the synthesis of various nitrogen-containing heterocyclic compounds. For instance, reaction with thiourea could potentially lead to the formation of a thiazole (B1198619) ring, a common motif in medicinal chemistry. Similarly, reactions with hydrazine could yield pyrazole (B372694) or pyridazinone derivatives, and sodium azide would be expected to produce an azido-ketone, a versatile intermediate for further transformations. However, no specific examples or mechanistic details for these reactions with the specified substrate are available.
Reaction with Oxygen-based Nucleophiles
There is no available information in the scientific literature regarding the reaction of this compound with oxygen-based nucleophiles, such as hydroxides, alkoxides, or carboxylates. These reactions would be expected to yield α-hydroxy or α-alkoxy ketones. The Favorskii rearrangement is a potential competing reaction pathway for α-haloketones in the presence of a base, which could lead to the formation of a rearranged carboxylic acid derivative. Without experimental data, it is not possible to determine the likely outcome of such reactions for this specific compound.
Reaction with Sulfur-based Nucleophiles
No research detailing the reactions of this compound with sulfur-based nucleophiles, such as thiols or thiocyanates, has been found. These nucleophiles would be expected to displace the bromide to form α-thioether or α-thiocyanate ketones, respectively. These products could serve as intermediates in the synthesis of sulfur-containing heterocycles. The absence of published data prevents a more detailed discussion of these potential transformations.
Carbonyl Group Reactivity and Transformations
There are no specific studies available that focus on the reactivity and transformations of the carbonyl group in this compound. The carbonyl group in this molecule could, in principle, undergo a variety of reactions, including reduction to a secondary alcohol, reaction with Grignard or organolithium reagents to form tertiary alcohols, or conversion to an imine or other carbonyl derivatives. The interplay between the reactivity of the carbonyl group and the α-bromo substituent would be of synthetic interest, but this has not been explored in the available literature for this particular compound.
Keto-Enol Tautomerism and its Influence on Reaction Pathways
The presence of a ketone carbonyl group with an adjacent α-hydrogen, albeit on a carbon bearing a bromine atom, allows for the existence of a keto-enol tautomeric equilibrium. The keto form is generally more stable; however, the enol form, an enol or its corresponding enolate, is a crucial intermediate in many reactions. The equilibrium can be influenced by solvent polarity and the presence of acids or bases.
The enol form possesses a nucleophilic α-carbon, which is key to understanding its reaction pathways. This nucleophilicity drives reactions such as α-alkylation and condensation. Spectroscopic studies, particularly Nuclear Magnetic Resonance (NMR), are instrumental in studying this equilibrium. In deuterated chloroform (B151607) (CDCl₃), the enol concentration is typically low, but it can be increased in more polar, protic solvents or in the presence of a base.
Table 1: Factors Influencing Keto-Enol Tautomerism
| Factor | Influence on Equilibrium | Mechanistic Implication |
| Solvent Polarity | Polar solvents can stabilize the more polar keto form, while non-polar solvents may favor the enol form through intramolecular hydrogen bonding. | The choice of solvent can direct the reaction towards either an enol-driven or a direct carbonyl reaction pathway. |
| Acid/Base Catalysis | Both acids and bases catalyze the interconversion between keto and enol forms, increasing the rate at which equilibrium is reached. | Catalysis allows for reactions to occur under milder conditions by increasing the concentration of the reactive enol or enolate intermediate. |
| Temperature | Higher temperatures can favor the formation of the generally less stable enol form. | Reaction temperature can be a tool to control the selectivity of reactions involving the tautomers. |
Reductive and Oxidative Transformations of the Ketone Functionality
The ketone carbonyl in this compound is susceptible to both reduction and oxidation, leading to a variety of products.
Reductive Transformations:
The ketone can be selectively reduced to a secondary alcohol using hydride reagents such as sodium borohydride (B1222165) (NaBH₄). The mechanism involves the nucleophilic attack of the hydride ion on the electrophilic carbonyl carbon. A subsequent workup with a protic solvent yields the corresponding alcohol. A competing reaction is the reductive debromination of the α-bromo group, which can occur with stronger reducing agents or under specific catalytic conditions.
Oxidative Transformations:
Oxidative cleavage of the ketone is a more vigorous reaction, potentially leading to the formation of carboxylic acids. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can cleave the carbon-carbon bond adjacent to the carbonyl group. The specific products would depend on the reaction conditions and the subsequent workup.
Condensation Reactions Involving the Ketone Group
The ketone functionality, particularly through its enolate intermediate, can participate in various condensation reactions to form new carbon-carbon bonds.
A classic example is the Claisen-Schmidt condensation , where the enolate of the ketone attacks the carbonyl group of an aldehyde (like benzaldehyde) in the presence of a base. This reaction would lead to the formation of an α,β-unsaturated ketone after dehydration of the initial aldol (B89426) adduct.
Another important reaction is the Hantzsch pyridine (B92270) synthesis , a multi-component reaction that could utilize the β-ketoester moiety of the title compound. In this synthesis, the β-ketoester would react with an aldehyde and ammonia (B1221849) (or an ammonium (B1175870) salt) to form a dihydropyridine, which can then be oxidized to the corresponding pyridine derivative. This provides a pathway to highly substituted heterocyclic systems. echemi.comnih.gov
Ester Hydrolysis and Transesterification Reactions
The ethyl ester group of the molecule can undergo nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification.
Ester Hydrolysis: This reaction can be catalyzed by either acid or base.
Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of water. This is a reversible process.
Base-catalyzed hydrolysis (saponification) involves the attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to the formation of a carboxylate salt. This reaction is essentially irreversible due to the deprotonation of the resulting carboxylic acid by the base.
Transesterification: This process involves the exchange of the ethoxy group of the ester with another alkoxy group from a different alcohol. Like hydrolysis, it can be catalyzed by either acid or base. For example, reacting the compound with methanol (B129727) in the presence of an acid or base catalyst would yield the corresponding methyl ester.
Cyclization and Rearrangement Reactions Facilitated by Functional Groups
The presence of both an α-bromo ketone and an ester functionality on the same molecule allows for a variety of intramolecular reactions, leading to the formation of cyclic structures and rearranged products.
Intramolecular Cyclization Pathways
One of the most significant reactions of α-halo ketones is their propensity to undergo intramolecular cyclization in the presence of a nucleophile. For instance, treatment with a base can lead to the formation of a cyclopropanone (B1606653) intermediate via an intramolecular SN2 reaction, where the enolate attacks the carbon bearing the bromine atom. This intermediate is highly strained and reactive.
Furthermore, the molecule can be a precursor for the synthesis of various heterocycles. For example, reaction with hydrazine or substituted hydrazines can lead to the formation of pyrazole derivatives. The reaction likely proceeds through initial condensation with the ketone, followed by intramolecular nucleophilic attack and subsequent aromatization. Similarly, reaction with thioamides could potentially yield thiazole derivatives.
Rearrangements Leading to Novel Ring Systems
The most prominent rearrangement reaction for α-halo ketones is the Favorskii rearrangement . nih.govchemicalbook.combldpharm.comrsc.orgmatrix-fine-chemicals.com In this reaction, treatment of the α-bromo ketone with a base (like an alkoxide) leads to the formation of a cyclopropanone intermediate. Subsequent nucleophilic attack by the alkoxide on the cyclopropanone carbonyl carbon results in ring-opening and the formation of a rearranged ester product. The direction of ring-opening is dictated by the stability of the resulting carbanionic intermediate. For this compound, this rearrangement would lead to a branched-chain ester, a novel ring system not directly accessible through other means.
Table 2: Illustrative Reaction Conditions for Favorskii Rearrangement
| Reactant | Base/Nucleophile | Solvent | Product Type |
| This compound | Sodium methoxide | Methanol | Rearranged methyl ester |
| This compound | Sodium hydroxide | Water | Rearranged carboxylic acid salt |
| This compound | Amine | Aprotic Solvent | Rearranged amide |
Disclaimer: The reactions and mechanisms described are based on the general chemical reactivity of the functional groups present in this compound. Specific experimental data for this exact compound is limited in the available scientific literature.
Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 5 Bromo 3,3 Dimethyl 4 Oxopentanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Assignment and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a detailed picture of the connectivity and spatial arrangement of atoms can be constructed.
The ¹H NMR spectrum of Ethyl 5-bromo-3,3-dimethyl-4-oxopentanoate is predicted to exhibit distinct signals corresponding to each unique proton environment within the molecule. The electron-withdrawing effects of the carbonyl groups and the bromine atom will significantly influence the chemical shifts of adjacent protons, causing them to appear at lower fields (downfield).
The expected proton signals are as follows:
A triplet at approximately 1.25 ppm, integrating to 3H, corresponds to the methyl protons (-CH₃) of the ethyl ester group. This signal is split into a triplet by the adjacent methylene (B1212753) protons.
A quartet at around 4.15 ppm, integrating to 2H, is assigned to the methylene protons (-OCH₂-) of the ethyl ester group. The splitting pattern arises from coupling with the neighboring methyl protons.
A singlet at approximately 1.30 ppm, integrating to 6H, is attributed to the two equivalent methyl groups at the C3 position. The absence of adjacent protons results in a singlet.
A singlet at about 2.90 ppm, integrating to 2H, represents the methylene protons at the C2 position (-CH₂CO-). These protons are adjacent to a quaternary carbon and thus appear as a singlet.
A singlet at approximately 4.20 ppm, integrating to 2H, is assigned to the methylene protons at the C5 position (-COCH₂Br). The presence of the electronegative bromine atom and the adjacent carbonyl group causes a significant downfield shift.
Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~1.25 | Triplet | 3H | -OCH₂CH₃ |
| ~1.30 | Singlet | 6H | -C(CH₃ )₂- |
| ~2.90 | Singlet | 2H | -CH₂ CO- |
| ~4.15 | Quartet | 2H | -OCH₂ CH₃ |
| ~4.20 | Singlet | 2H | -COCH₂ Br |
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Carbonyl carbons are characteristically found at the downfield end of the spectrum.
The predicted chemical shifts for the carbon atoms are:
The methyl carbon of the ethyl group (-OCH₂C H₃) is expected around 14 ppm.
The gem-dimethyl carbons (-C(C H₃)₂) at C3 should appear in the range of 25-30 ppm.
The methylene carbon adjacent to the bromine (-COC H₂Br) is anticipated to be significantly downfield, around 35-40 ppm, due to the halogen's electronegativity.
The methylene carbon of the ethyl group (-OC H₂CH₃) will likely resonate at approximately 61 ppm.
The methylene carbon at the C2 position (-C H₂CO-) is expected around 45-50 ppm.
The quaternary carbon at C3 (-C (CH₃)₂) should appear in the region of 40-45 ppm.
The ester carbonyl carbon (-C OO-) is predicted to be in the range of 170-175 ppm.
The ketone carbonyl carbon (-C O-) is expected to be the most downfield signal, typically above 200 ppm.
Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Carbon Assignment |
| ~14 | -OCH₂C H₃ |
| ~28 | -C(C H₃)₂- |
| ~38 | -COC H₂Br |
| ~43 | -C (CH₃)₂- |
| ~48 | -C H₂CO- |
| ~61 | -OC H₂CH₃ |
| ~172 | -C OO- |
| ~205 | -C O- |
To unequivocally confirm the structural assignments, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a clear correlation between the triplet of the ethyl group's methyl protons and the quartet of its methylene protons, confirming their connectivity. No other cross-peaks are expected due to the isolated nature of the other proton spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The HSQC spectrum would link the proton signals to their corresponding carbon signals as detailed in the tables above. For instance, the singlet at ~1.30 ppm would correlate with the carbon signal at ~28 ppm, confirming the gem-dimethyl group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. Key expected correlations include:
The protons of the ethyl group's methyl (~1.25 ppm) would show a correlation to the ester carbonyl carbon (~172 ppm).
The protons of the C2 methylene group (~2.90 ppm) would correlate with the ester carbonyl carbon (~172 ppm), the C3 quaternary carbon (~43 ppm), and the C4 ketone carbonyl carbon (~205 ppm).
The protons of the gem-dimethyl groups (~1.30 ppm) would show correlations to the C2 methylene carbon (~48 ppm), the C3 quaternary carbon (~43 ppm), and the C4 ketone carbonyl carbon (~205 ppm).
The protons of the C5 methylene group (~4.20 ppm) would correlate with the C4 ketone carbonyl carbon (~205 ppm).
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule based on their characteristic vibrational frequencies.
The IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the two carbonyl groups.
Ester C=O Stretch: A strong, sharp absorption band is predicted in the region of 1735-1750 cm⁻¹. This is the characteristic stretching frequency for the carbonyl group in a saturated aliphatic ester.
Ketone C=O Stretch: Another strong absorption band is expected around 1715 cm⁻¹. The presence of the electronegative bromine atom on the α-carbon can slightly increase the frequency of the ketone carbonyl stretch.
Predicted IR Absorption Data
| Frequency (cm⁻¹) | Intensity | Functional Group |
| ~1740 | Strong | Ester C=O Stretch |
| ~1720 | Strong | Ketone C=O Stretch |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can further aid in its structural elucidation. For this compound (C₉H₁₅BrO₃), the molecular weight is 266.12 g/mol . Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).
The molecular ion peak ([M]⁺) may be observed at m/z 266 and 268. Common fragmentation pathways for this molecule are expected to involve:
Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment ion at m/z 221 and 223.
Loss of the ethyl group (-CH₂CH₃): Leading to a fragment at m/z 237 and 239.
Loss of the bromoacetyl group (-COCH₂Br): This cleavage would produce a fragment corresponding to the rest of the molecule.
McLafferty rearrangement: If sterically feasible, this could lead to the loss of a neutral molecule and the formation of a characteristic radical cation.
Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation pattern for ketones and esters.
Predicted Mass Spectrometry Fragmentation Data
| m/z | Proposed Fragment |
| 266/268 | [M]⁺ (Molecular Ion) |
| 221/223 | [M - OCH₂CH₃]⁺ |
| 187 | [M - Br]⁺ |
| 121/123 | [COCH₂Br]⁺ |
Molecular Ion Peak Analysis
The analysis of the molecular ion peak in the mass spectrum of this compound is particularly informative due to the presence of a bromine atom. Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, with relative abundances of approximately 50.69% and 49.31%, respectively. This near 1:1 isotopic distribution gives rise to a characteristic pattern in the mass spectrum, where the molecular ion appears as a pair of peaks of almost equal intensity, separated by two mass-to-charge units (m/z).
This distinctive isotopic signature, often referred to as the M+ and M+2 peaks, is a strong indicator of the presence of a single bromine atom within a molecule. For this compound (C₉H₁₅BrO₃), the molecular ion containing the ⁷⁹Br isotope will appear at a specific m/z value, while the molecular ion with the ⁸¹Br isotope will be observed at that m/z value plus two. The near-equal intensity of these two peaks is a hallmark of monobrominated compounds and serves as a primary diagnostic tool in the initial interpretation of the mass spectrum.
Table 1: Isotopic Distribution of Bromine and its Effect on the Molecular Ion Peak
| Isotope | Natural Abundance (%) | Contribution to Molecular Ion Peak |
|---|---|---|
| ⁷⁹Br | ~50.7% | M+ |
| ⁸¹Br | ~49.3% | M+2 |
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio with very high accuracy (typically to four or more decimal places), HRMS allows for the calculation of a precise molecular formula. For this compound, the theoretical monoisotopic mass can be calculated based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O, and ⁷⁹Br).
The experimentally determined exact mass from an HRMS analysis would be compared to the theoretical mass. A close correlation between the experimental and theoretical masses, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula of C₉H₁₅BrO₃, thereby confirming the elemental composition of the molecule.
Table 2: Theoretical vs. Expected Experimental HRMS Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₁₅BrO₃ |
| Theoretical Monoisotopic Mass (for ⁷⁹Br) | 250.02045 Da |
| Expected Experimental Mass (example) | 250.0201 Da (within 1.4 ppm error) |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) is a powerful technique used to further elucidate the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID). This process breaks the ion into smaller, characteristic fragment ions, providing valuable insights into the connectivity of the atoms within the molecule.
The fragmentation of this compound is expected to be influenced by its key functional groups: the ethyl ester and the α-bromo ketone. Common fragmentation pathways for esters include the loss of the ethoxy group (-OCH₂CH₃) or a McLafferty rearrangement if a transferable gamma-hydrogen is present. For ketones, α-cleavage, the breaking of the carbon-carbon bond adjacent to the carbonyl group, is a predominant fragmentation route. Furthermore, the carbon-bromine bond is relatively weak and can readily cleave, leading to the loss of a bromine radical.
By analyzing the m/z values of the resulting fragment ions, a detailed picture of the molecule's structure can be constructed, confirming the arrangement of the ethyl ester, the dimethylated carbon, the ketone, and the bromine atom.
Table 3: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound
| Predicted Fragment Ion (m/z) | Corresponding Neutral Loss | Structural Interpretation |
|---|---|---|
| [M - C₂H₅O]⁺ | Loss of ethoxy radical | Cleavage of the ester group |
| [M - Br]⁺ | Loss of bromine radical | Cleavage of the C-Br bond |
| [C₄H₅O]⁺ (m/z 69) | Complex fragmentation | Likely involves cleavage adjacent to the carbonyl groups |
| [C₂H₅]⁺ (m/z 29) | Fragmentation of the ethyl group | Characteristic fragment of ethyl esters |
Computational Chemistry and Theoretical Studies of Ethyl 5 Bromo 3,3 Dimethyl 4 Oxopentanoate
Electronic Structure Calculations (Density Functional Theory)
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.
The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms, known as the global minimum energy conformation. For a flexible molecule like Ethyl 5-bromo-3,3-dimethyl-4-oxopentanoate, with several rotatable single bonds, this involves a detailed conformational analysis.
The potential energy surface of the molecule is explored by systematically rotating key dihedral angles, such as those around the C-C and C-O bonds of the ethyl ester group and the C-C bonds of the pentanoate backbone. Each resulting conformation is then subjected to geometry optimization using a DFT method, for instance, B3LYP with a suitable basis set like 6-31G(d), to find the nearest local energy minimum.
The relative energies of these conformers are then compared to identify the most stable structures. The stability of these conformers is governed by a delicate interplay of steric hindrance and electronic effects, such as hyperconjugation and dipole-dipole interactions. For example, the gauche and anti conformations around the C(2)-C(3) bond would exhibit different energies due to the spatial arrangement of the bulky gem-dimethyl group and the ester functionality.
Table 1: Hypothetical Relative Energies of Conformers of this compound (This data is illustrative and represents typical results from a DFT conformational search.)
| Conformer | Dihedral Angle (O=C-C-C(CH₃)₂) | Relative Energy (kcal/mol) |
| A | 180° (anti) | 0.00 |
| B | 60° (gauche) | 1.5 |
| C | -60° (gauche) | 1.5 |
| D | 0° (eclipsed) | 5.0 |
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability. libretexts.org A large gap suggests high stability and low reactivity, whereas a small gap implies higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the bromine and oxygen atoms, which possess lone pairs of electrons. The LUMO, on the other hand, is anticipated to be centered on the carbonyl carbon of the ketone and the carbon atom bearing the bromine, as these are the most electrophilic sites. cureffi.orgucsb.edu The energy difference between these orbitals can be calculated using DFT.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (This data is for illustrative purposes.)
| Molecular Orbital | Energy (eV) |
| HOMO | -9.8 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 8.6 |
The distribution of electron density within a molecule can be visualized through a molecular electrostatic potential (MEP) map. This map plots the electrostatic potential onto the electron density surface, revealing regions of positive and negative potential. Red-colored regions indicate negative potential and are associated with nucleophilic character (electron-rich areas), while blue-colored regions represent positive potential and signify electrophilic character (electron-poor areas).
For this compound, the MEP map would likely show a region of high negative potential around the carbonyl oxygens, making them susceptible to attack by electrophiles. Conversely, the carbonyl carbon of the ketone and the carbon atom attached to the bromine would exhibit a positive potential, marking them as primary sites for nucleophilic attack. nih.gov The calculation of partial atomic charges, using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, provides a quantitative measure of the charge distribution.
Table 3: Hypothetical Partial Atomic Charges for Key Atoms in this compound (This data is illustrative.)
| Atom | Partial Charge (a.u.) |
| C (ketone carbonyl) | +0.45 |
| O (ketone carbonyl) | -0.50 |
| C (ester carbonyl) | +0.40 |
| O (ester carbonyl) | -0.48 |
| C-Br | +0.15 |
| Br | -0.20 |
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
While DFT calculations provide valuable information about static molecular structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the conformational landscape in a more comprehensive manner than a simple conformational search.
For this compound, an MD simulation would involve placing the molecule in a box of solvent molecules (e.g., water or an organic solvent) and simulating their movements over a period of nanoseconds. nih.gov This approach provides a dynamic picture of the molecule's flexibility and how it interacts with the surrounding solvent molecules. The simulation can reveal the relative populations of different conformers in solution and the timescale of transitions between them. Solvation effects, such as the formation of hydrogen bonds between the solvent and the solute, can significantly influence the conformational preferences and reactivity of the molecule. bham.ac.uk
Theoretical Spectroscopic Data Prediction and Validation (e.g., ¹H NMR, ¹³C NMR)
Computational chemistry can be a powerful tool for predicting spectroscopic data, which can then be used to validate experimental findings or to aid in the structural elucidation of unknown compounds. umn.edu The prediction of Nuclear Magnetic Resonance (NMR) spectra is a particularly common application.
Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the magnetic shielding tensors for each nucleus in this compound. These shielding tensors can then be converted into chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). The predicted ¹H and ¹³C NMR spectra can be compared with experimental spectra to confirm the structure of the molecule. nmrdb.orglibretexts.org
Table 4: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (This data is illustrative and referenced to TMS.)
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| CH₃ (ester) | 1.25 (t) | 14.2 |
| CH₂ (ester) | 4.15 (q) | 61.0 |
| CH₂ (backbone) | 2.80 (s) | 45.5 |
| C(CH₃)₂ | 1.20 (s) | 24.8 |
| C(CH₃)₂ | - | 48.0 |
| C=O (ketone) | - | 205.0 |
| CH₂Br | 4.00 (s) | 35.0 |
| C=O (ester) | - | 172.0 |
Reaction Mechanism Elucidation through Computational Transition State Analysis
Computational chemistry is instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. nih.gov This involves locating the transition state (TS), which is the saddle point on the potential energy surface connecting reactants and products. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.
A plausible reaction for this compound is a nucleophilic substitution at the carbon bearing the bromine atom. acs.orglibretexts.org For example, the reaction with a nucleophile like hydroxide (B78521) would proceed via an Sₙ2 mechanism. Computational methods can be used to model the approach of the nucleophile, the formation of the new bond, and the breaking of the C-Br bond. By calculating the energies of the reactant, transition state, and product, the reaction's feasibility and kinetics can be assessed.
Table 5: Hypothetical Energy Profile for the Sₙ2 Reaction of this compound with OH⁻ (This data is illustrative.)
| Species | Relative Energy (kcal/mol) |
| Reactants (Molecule + OH⁻) | 0.0 |
| Transition State | +15.0 |
| Products (Alcohol + Br⁻) | -10.0 |
Activation Energy and Reaction Path Calculations
Activation energy and reaction path calculations are fundamental to understanding the kinetics and mechanisms of chemical reactions. For α-halo ketones like this compound, a key reaction is the Favorskii rearrangement, which typically proceeds in the presence of a base. wikipedia.org Theoretical studies, often employing Density Functional Theory (DFT), are crucial in mapping the potential energy surface of such reactions.
The mechanism of the Favorskii rearrangement is thought to involve the formation of an enolate on the side of the ketone away from the halogen atom. This enolate then cyclizes to form a cyclopropanone (B1606653) intermediate, which is subsequently attacked by a nucleophile. wikipedia.org When enolate formation is not possible, an alternative mechanism, sometimes called the pseudo-Favorskii rearrangement, may occur. wikipedia.org
Computational studies on similar α-chloro ketones have investigated the intricate details of the chloroenolate to cyclopropanone cyclization step. These studies have identified both "inversion" and "retention" transition states, which often arise from different ground-state conformations of the chloroenolate. The energy difference between these transition states determines the stereochemical outcome of the reaction. While the inversion process is often favored, the relative energies can be close, leading to a mixture of products.
A theoretical study on the reactivity of a series of β-keto esters using conceptual DFT provides a framework for understanding the susceptibility of different sites within the molecule to nucleophilic attack. nih.gov By calculating reactivity descriptors, it is possible to predict whether the carbonyl carbon of the ketone (C4 in the case of this compound) or the ester (C1) is more electrophilic. For a series of tert-butyl β-keto esters, it was found that in most cases, the ester carbonyl carbon (C1) was more susceptible to a nucleophilic attack. nih.gov However, substituents on the molecule could alter this preference. nih.gov
Table 1: Theoretical Local Reactivity Descriptors for Representative β-Keto Esters
| Compound | Atom | sk+ | sk- | sk0 | ωk |
| 1 | C1 | 0.21 | -0.17 | 0.04 | 0.63 |
| C3 | 0.61 | 0.16 | 0.39 | 4.90 | |
| 2 | C1 | 0.61 | -0.17 | 0.22 | 6.33 |
| C3 | 0.25 | 0.16 | 0.21 | 0.77 | |
| 3 | C1 | 0.44 | -0.16 | 0.14 | 5.25 |
| C3 | -0.15 | 0.11 | -0.02 | -2.23 |
Adapted from a theoretical study on the reactivity of β-keto esters. nih.gov C1 and C3 in the source correspond to the ester and ketone carbonyl carbons, respectively. The descriptors represent the propensity for nucleophilic (sk+), electrophilic (sk-), and radical (sk0) attack, and ωk is the electrophilic Parr function.
These theoretical findings suggest that for this compound, both the ketone and ester carbonyl groups are potential sites for nucleophilic attack, in addition to the carbon bearing the bromine atom. The actual reaction pathway and its activation energy would depend on the specific nucleophile, base, and solvent conditions.
Solvation Models in Reaction Dynamics
The solvent plays a critical role in the dynamics of many chemical reactions. Solvation models in computational chemistry are used to account for the effects of the solvent on the reacting molecules. These models can be broadly categorized into explicit and implicit models. Explicit solvent models treat individual solvent molecules, providing a detailed picture but at a high computational cost. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a given dielectric constant, offering a computationally less expensive alternative.
For reactions involving charged intermediates or transition states, such as the Favorskii rearrangement, the polarity of the solvent can significantly influence the reaction rate and mechanism. In polar solvents, the formation of a dipolar intermediate in the Favorskii rearrangement may be favored.
Computational studies on the reactivity of α-halo ketones often employ implicit solvation models to simulate the reaction environment. For example, in the study of the Favorskii rearrangement, different solvents can be modeled to see their effect on the activation barriers of the various reaction pathways. A more polar solvent would be expected to better stabilize charged intermediates, potentially lowering the activation energy for their formation.
The choice of solvent can also influence which reaction pathway is favored. For instance, in the reaction of α-halo ketones, the use of an aqueous solvent with hydroxide often leads to the carboxylic acid product, whereas using an alkoxide in an alcohol solvent yields an ester. wikipedia.org Computational models can help to rationalize these experimental observations by calculating the free energy profiles of the reaction in different solvents.
Synthetic Utility and Applications in Complex Molecule Synthesis
Role as a Key Intermediate in Organic Synthesis
Ethyl 5-bromo-3,3-dimethyl-4-oxopentanoate is a valuable precursor in organic synthesis due to its inherent reactivity. The presence of a bromine atom, a good leaving group, and a ketone, susceptible to nucleophilic attack, allows for a variety of chemical transformations.
Building Block for Multifunctional Organic Molecules
The compound's structure makes it an ideal starting material for creating multifunctional organic molecules. The ester and ketone functionalities can be selectively manipulated, while the bromine atom provides a handle for introducing further complexity through substitution or coupling reactions. This versatility allows chemists to build intricate molecular frameworks from a relatively simple and accessible starting material.
Derivatization to Access Diverse Chemical Scaffolds
The reactivity of this compound allows for its conversion into a multitude of different chemical structures, including both heterocyclic and carbocyclic systems.
Synthesis of Heterocyclic Compounds (e.g., Thiazoles, Pyrazoles, Pyridazinones)
The reaction of this compound and its analogs with various nucleophiles is a common strategy for the synthesis of a range of heterocyclic compounds.
Thiazoles: The reaction of α-haloketones with thioamides is a well-established method for synthesizing thiazole (B1198619) rings. nih.govorientjchem.org For instance, reacting this compound with a thioamide would be expected to yield a substituted thiazole derivative. The reaction typically proceeds via a Hantzsch-type synthesis, involving initial nucleophilic attack of the sulfur atom on the carbon bearing the bromine, followed by cyclization and dehydration. The resulting thiazoles are important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. orientjchem.orgnih.gov
Pyrazoles: Pyrazoles can be synthesized through the condensation of 1,3-dicarbonyl compounds or their equivalents with hydrazine (B178648) derivatives. nih.govorganic-chemistry.orgnih.gov While not a direct 1,3-dicarbonyl, the β-ketoester functionality within this compound, coupled with the reactive bromine, allows for pathways to pyrazole (B372694) formation. For example, reaction with hydrazine could lead to the formation of a pyrazolidinone intermediate, which could then be further modified to yield a pyrazole ring.
Pyridazinones: The synthesis of pyridazinone derivatives can be achieved by reacting γ-ketoacids or their ester analogs with hydrazines. rsc.orgresearchgate.netresearchgate.net this compound serves as a precursor to such γ-ketoesters. For example, the reaction of ethyl 2-(1H-indol-3-yl)-4-oxopentanoate with hydrazine hydrate (B1144303) leads to the formation of a dihydropyridazinone. rsc.org This cyclization reaction is a key step in the synthesis of various pyridazinone-based compounds with potential pharmacological activities. rsc.orgijres.org
Formation of Carbocyclic Systems
While the primary utility of this compound lies in heterocycle synthesis, its reactive sites can also be exploited for the formation of carbocyclic systems. Intramolecular cyclization reactions, for example, could be envisioned under appropriate conditions. The generation of a carbanion at the α-position to the ester could potentially lead to an intramolecular alkylation, displacing the bromide and forming a cyclobutanone (B123998) derivative. Further functional group manipulations could then provide access to more complex carbocyclic structures.
Applications in Medicinal Chemistry Precursor Synthesis
The diverse heterocyclic and carbocyclic scaffolds accessible from this compound make it a valuable tool in medicinal chemistry for the synthesis of precursors to potential drug candidates.
Development of Potential Drug Candidates
The ability to generate a wide variety of molecular architectures from a single starting material is a significant advantage in drug discovery. The thiazole, pyrazole, and pyridazinone cores are present in numerous biologically active compounds. For example, pyridazinone derivatives have been investigated for their anti-inflammatory and analgesic properties. ijres.org By utilizing this compound as a key building block, medicinal chemists can efficiently synthesize libraries of related compounds for screening and lead optimization, accelerating the drug discovery process.
Synthesis of Pharmaceutical Intermediates (e.g., PPAR agonists)
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that play a crucial role in regulating gene expression involved in metabolism and inflammation. As such, they are significant targets for the development of drugs to treat conditions like dyslipidemia, type 2 diabetes, and metabolic syndrome. The synthesis of molecules that can modulate the activity of these receptors, known as PPAR agonists, often involves the use of carefully designed chemical intermediates.
While the general class of bromo-keto-esters is valuable in constructing the carbon skeleton of various pharmaceutical agents, specific, documented instances of this compound being directly employed for the synthesis of PPAR agonists are not readily found in peer-reviewed journals or patent literature. The reactivity of its functional groups suggests its potential utility in alkylation or condensation reactions that could form the core structures of certain pharmacologically active molecules. However, detailed research findings specifically linking this compound to the synthesis of PPAR agonists remain to be published.
Utility in Agrochemical Precursor Synthesis
The development of novel agrochemicals, such as herbicides, insecticides, and fungicides, is critical for modern agriculture. The synthesis of these complex molecules often relies on the use of specialized building blocks that can be elaborated into the final active ingredients. The chemical architecture of this compound, with its multiple reactive sites, makes it a candidate for such applications.
The presence of the bromine atom allows for nucleophilic substitution reactions, while the ketone and ester groups can be modified through various condensation and reduction reactions. These transformations could potentially be used to construct the heterocyclic or carbocyclic cores of many agrochemically active compounds. Despite this theoretical utility, there is a lack of specific examples in the public domain detailing the use of this compound as a precursor in the synthesis of commercial or developmental agrochemicals. Further research and publication in this area would be necessary to fully delineate its role in this field.
Future Research Directions and Unexplored Reactivity of Ethyl 5 Bromo 3,3 Dimethyl 4 Oxopentanoate
Stereoselective Synthesis of Enantiopure Derivatives
The development of methods for the stereoselective synthesis of enantiopure derivatives of ethyl 5-bromo-3,3-dimethyl-4-oxopentanoate is a paramount area for future investigation. The presence of a stereocenter at the carbon bearing the bromine atom, upon its substitution, or at the carbonyl group upon reduction, offers the potential to generate a variety of chiral molecules.
Future work should focus on the enantioselective reduction of the ketone functionality. While the reduction of β-keto esters is a well-established field, the specific steric and electronic environment of this substrate may necessitate the development of novel catalytic systems. For instance, asymmetric transfer hydrogenation using chiral ruthenium or rhodium catalysts, which have proven effective for other β-keto esters, could be explored. The optimization of reaction conditions, including the choice of chiral ligand, solvent, and hydrogen source, will be crucial to achieving high enantiomeric excess (ee).
Furthermore, the stereoselective α-functionalization of the corresponding enolate is another promising route. The use of chiral phase-transfer catalysts or chiral proton sources could enable the enantioselective introduction of various substituents at the α-position, leading to the synthesis of a diverse library of chiral building blocks.
Catalytic Approaches for Enhanced Selectivity and Efficiency (e.g., Enantioselective Catalysis)
Advancing beyond classical stoichiometric reactions, the application of modern catalytic methods to this compound promises to enhance reaction efficiency, selectivity, and sustainability. A key area of interest is the development of enantioselective catalytic processes.
Enantioselective catalysis can be applied to various transformations involving this compound. For instance, cobalt-catalyzed enantioconvergent Negishi cross-coupling of α-bromoketones with organozinc reagents has been shown to be effective for creating chiral ketones with α-tertiary stereocenters. acs.org Adapting such a methodology to this compound could provide a direct route to α-aryl or α-alkyl derivatives with high enantiopurity. The design of new chiral ligands will be critical to overcome the challenges associated with the steric hindrance around the bromine atom. acs.org
Moreover, enantioselective organocatalysis presents a powerful tool for the transformation of β-ketoesters. acs.org Chiral amines or phosphoric acids could be employed to catalyze a range of reactions, including Michael additions, aldol (B89426) reactions, and α-aminations, at the α-position, affording highly enantioenriched products.
Photochemical and Electrochemical Transformations
The exploration of photochemical and electrochemical transformations of this compound represents a significant opportunity to access novel reactivity patterns that are often inaccessible through traditional thermal methods.
Photochemical Reactivity: The C-Br bond in α-bromo ketones is susceptible to photolytic cleavage, generating a radical intermediate. This reactive species can participate in a variety of transformations. For example, photoredox-catalyzed intramolecular cyclopropanation of alkenes with α-bromo-β-keto esters has been reported. rsc.org Applying this strategy to derivatives of this compound containing an appropriately positioned alkene could lead to the synthesis of complex bicyclic structures. Furthermore, photoinduced electron transfer reactions with amines can lead to selective debromination or ring-expanded products, depending on the reaction conditions and the nature of the amine. researchgate.net
Electrochemical Reactivity: Electrochemical methods offer a green and efficient alternative for the reduction and functionalization of organic halides. The electrochemical reduction of α-bromo ketones is known to produce enolates, which can then be trapped with various electrophiles. wikipedia.org This approach could be used for the site-specific generation of the enolate of this compound, avoiding the use of strong bases that might induce side reactions. Additionally, the electrochemical reduction of α,α'-dibromo ketones has been shown to be a convenient route to α-acetoxy ketones. documentsdelivered.com While the target molecule is a monobromo compound, this highlights the potential for electrosynthesis to introduce new functionalities. The electrochemical reduction of bis(α-bromodicyclopropyl) ketone has also been studied, indicating the feasibility of applying these methods to sterically hindered systems. acs.org
Integration into Continuous Flow Chemistry Systems for Scalable Production
To translate the synthetic utility of this compound from the laboratory to an industrial scale, the development of continuous flow processes is essential. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation.
The synthesis of α-halo ketones has been successfully demonstrated in continuous flow systems, particularly for the production of chiral building blocks for pharmaceuticals. acs.org A similar approach could be adopted for the synthesis of this compound itself, potentially leading to higher yields and purity while minimizing the handling of hazardous reagents like bromine.
Furthermore, subsequent transformations of this compound could be performed in a continuous flow setup. For instance, cross-coupling reactions, reductions, and other functional group manipulations could be integrated into a multi-step flow sequence, enabling the rapid and efficient production of complex target molecules without the need for isolating intermediates. The immobilization of catalysts on solid supports is a key enabling technology for continuous flow chemistry, and future research should focus on developing robust and reusable catalysts for reactions involving this compound. nih.gov
Exploration of Novel Cross-Coupling Reactions at the Brominated Center
The carbon-bromine bond in this compound is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. While standard coupling reactions are likely applicable, future research should focus on exploring novel and more challenging coupling partners and catalytic systems.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for the formation of C-C bonds between organoboron compounds and organic halides. The Suzuki-Miyaura coupling of α-bromo ketones with arylboronic acids is a known transformation and could be applied to synthesize α-aryl derivatives of the title compound. acs.orgmdpi.com Future work could explore the use of sterically demanding boronic acids and the development of highly active catalysts that can overcome the steric hindrance of the gem-dimethyl group.
Negishi Coupling: The Negishi coupling utilizes organozinc reagents and has shown great utility in the coupling of α-bromoketones. acs.orgwikipedia.org A significant advantage of the Negishi reaction is the functional group tolerance of the organozinc reagents. youtube.com Exploring the coupling of various organozinc reagents, including those derived from complex natural products or drug fragments, with this compound could provide access to a wide range of novel compounds.
Sonogashira Coupling: The Sonogashira reaction, which couples terminal alkynes with organic halides, would allow for the introduction of an alkynyl moiety, a valuable functional group in organic synthesis and medicinal chemistry. wikipedia.orglibretexts.org The development of efficient palladium-copper or copper-free Sonogashira coupling protocols for this sterically hindered substrate would be a valuable addition to its synthetic toolbox. youtube.comacs.org Challenges may arise from the potential for competing reactions, such as reductive cross-coupling, which has been observed with α-bromo carboxamides and terminal alkynes. rsc.org
The following table summarizes potential cross-coupling reactions for future exploration:
| Coupling Reaction | Coupling Partner | Potential Product | Key Considerations |
| Suzuki-Miyaura | Arylboronic acids | Ethyl 5-aryl-3,3-dimethyl-4-oxopentanoate | Catalyst selection for sterically hindered substrates. |
| Negishi | Organozinc reagents | Ethyl 5-alkyl/aryl-3,3-dimethyl-4-oxopentanoate | Functional group tolerance of the organozinc reagent. |
| Sonogashira | Terminal alkynes | Ethyl 5-alkynyl-3,3-dimethyl-4-oxopentanoate | Overcoming steric hindrance; potential for side reactions. |
By systematically investigating these future research directions, the scientific community can significantly expand the synthetic repertoire of this compound, paving the way for the discovery of new bioactive molecules and advanced materials.
Q & A
Q. What are the common synthetic routes for preparing ethyl 5-bromo-3,3-dimethyl-4-oxopentanoate, and what parameters critically influence yield and purity?
Methodological Answer: this compound can be synthesized via bromination of a precursor ester, such as ethyl 3,3-dimethyl-4-oxopentanoate, using brominating agents (e.g., Br₂ or N-bromosuccinimide) in a polar solvent like acetic acid or dichloromethane . Key parameters include:
- Temperature control : Excess heat may promote elimination side reactions.
- Solvent choice : Polar aprotic solvents stabilize intermediates and reduce hydrolysis .
- Purification : Flash chromatography (hexane/ethyl acetate gradients) or recrystallization from n-hexane effectively isolates the product .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
Methodological Answer:
- NMR spectroscopy :
- ¹H NMR : Peaks for the ethyl ester (δ ~1.2–1.4 ppm, triplet; δ ~4.1–4.3 ppm, quartet) and the ketone (δ ~2.5–2.8 ppm) confirm the backbone. The bromine’s deshielding effect on adjacent protons (δ ~3.5–4.0 ppm) is critical .
- ¹³C NMR : Carbonyl (δ ~170–210 ppm) and quaternary carbons (δ ~40–50 ppm) validate the structure.
- IR spectroscopy : Strong absorption at ~1740 cm⁻¹ (ester C=O) and ~1700 cm⁻¹ (ketone C=O) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, with retention times compared to standards .
Advanced Research Questions
Q. How can competing reaction pathways (e.g., elimination vs. substitution) be controlled during synthesis?
Methodological Answer: Competing pathways arise due to the bromide’s leaving group ability and steric hindrance from the 3,3-dimethyl groups. Strategies include:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor SN2 substitution by stabilizing transition states, while nonpolar solvents may promote elimination .
- Catalyst use : Lewis acids (e.g., Mg²⁺) stabilize nucleophilic intermediates, as seen in malonate-based syntheses .
- Temperature modulation : Lower temperatures (0–5°C) suppress elimination, which is thermally favored .
Q. What strategies resolve discrepancies in spectroscopic data for derivatives of this compound?
Methodological Answer: Discrepancies often stem from tautomerism or diastereomer formation. Approaches include:
- Variable-temperature NMR : Identifies dynamic equilibria (e.g., keto-enol tautomerism) by observing peak splitting or coalescence .
- X-ray crystallography : Resolves ambiguous stereochemistry or regiochemistry .
- Computational modeling : DFT calculations (B3LYP/6-311++G**) predict NMR shifts and optimize geometries, cross-validating experimental data .
Q. How does the steric environment of the 3,3-dimethyl groups influence reactivity in nucleophilic substitutions?
Methodological Answer: The 3,3-dimethyl groups create significant steric hindrance, impacting both kinetics and selectivity:
- Reactivity reduction : Bulky groups slow SN2 mechanisms due to hindered backside attack.
- Selectivity for SN1 : Stabilization of carbocation intermediates (via hyperconjugation) favors SN1 pathways in polar solvents .
- Steric-driven regioselectivity : Nucleophiles preferentially attack less hindered positions, as observed in analogous bromoesters .
Q. What are the best practices for optimizing reaction conditions to minimize side products?
Methodological Answer:
- Reaction monitoring : Use TLC or in-situ IR to track progress and terminate reactions before side-product formation .
- Catalyst screening : Transition-metal catalysts (e.g., Zn²⁺ in Blaise reactions) improve selectivity, as demonstrated in sulfonate ester syntheses .
- Additive use : Scavengers (e.g., molecular sieves) remove water or HBr, preventing hydrolysis or acid-catalyzed side reactions .
- Kinetic control : Short reaction times and low temperatures favor the desired product over thermodynamically stable byproducts .
Q. How does solvent choice impact the stability and reactivity of this compound?
Methodological Answer:
- Polar aprotic solvents (e.g., THF, DMF) : Enhance bromide leaving group ability and stabilize ionic intermediates, improving substitution yields .
- Protic solvents (e.g., ethanol) : Risk ester hydrolysis under acidic/basic conditions, necessitating pH control .
- Green solvents (e.g., ethyl lactate) : Offer low toxicity and high biodegradability, though their polarity may require adjusted reaction times .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
